molecular formula C15H11BrO3 B1270382 2-Bromo-3',4'-(ethylenedioxy)benzophenone CAS No. 164526-08-3

2-Bromo-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1270382
CAS No.: 164526-08-3
M. Wt: 319.15 g/mol
InChI Key: SKAMRSDNCRRMBY-UHFFFAOYSA-N
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Description

2-Bromo-3’,4’-(ethylenedioxy)benzophenone is an organic compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . This compound is characterized by the presence of a bromine atom and an ethylenedioxy group attached to a benzophenone core. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,4’-(ethylenedioxy)benzophenone typically involves the bromination of 3’,4’-(ethylenedioxy)benzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3’,4’-(ethylenedioxy)benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedioxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    3’,4’-(Ethylenedioxy)benzophenone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4’,5’-(methylenedioxy)benzophenone: Similar structure but with a methylenedioxy group instead of ethylenedioxy, leading to distinct chemical properties.

Uniqueness: 2-Bromo-3’,4’-(ethylenedioxy)benzophenone is unique due to the presence of both the bromine atom and the ethylenedioxy group, which confer specific reactivity and binding characteristics. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

(2-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAMRSDNCRRMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354336
Record name 2-Bromo-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164526-08-3
Record name 2-Bromo-3',4'-(ethylenedioxy)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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